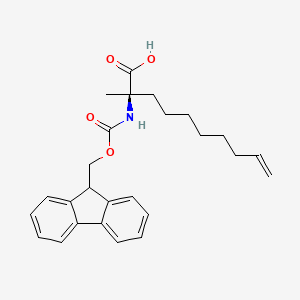

Fmoc-(R)-2-(7-octenyl)Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADFVGMQNXRFAF-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670479 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945212-26-0 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945212-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(R)-2-(7-octenyl)Ala-OH: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is a non-natural amino acid derivative that plays a crucial role in modern peptide chemistry, particularly in the synthesis of "stapled peptides."[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in developing novel therapeutics that target critical signaling pathways.

Core Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 945212-26-0 | |

| Molecular Formula | C₂₆H₃₁NO₄ | |

| Molecular Weight | 421.53 g/mol | |

| Physical Form | Solid | |

| Storage Temperature | -20°C |

Solubility:

While detailed quantitative solubility data is limited, Fmoc-protected amino acids are generally soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). The related compound Fmoc-Ala-OH is slightly soluble in DMSO and methanol, and sparingly soluble in DMF.[2] It is also reported to be soluble in water.[2] For practical applications in peptide synthesis, it is typically dissolved in DMF or NMP.

Spectroscopic Data

Specific spectral data for this compound is not widely published. However, the expected characteristic peaks in ¹H NMR and ¹³C NMR spectra can be inferred from the structure and data for similar compounds like Fmoc-Ala-OH.

-

¹H NMR: Expected signals would include those from the fluorenyl group (aromatic protons), the methylene (B1212753) and methine protons of the Fmoc protecting group, the protons of the octenyl side chain (including the terminal vinyl protons), the methyl group, and the alpha-proton of the alanine (B10760859) backbone.

-

¹³C NMR: Characteristic peaks would correspond to the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the alanine backbone and the octenyl side chain.

-

Mass Spectrometry: The expected molecular ion peak would correspond to the molecular weight of the compound (421.53 g/mol ).

Experimental Protocols

Synthesis of this compound

General Fmoc-Protection Protocol:

-

Dissolve the amino acid in a 1:1 mixture of water and a suitable organic solvent (e.g., acetone (B3395972) or dioxane).

-

Add a base, such as sodium bicarbonate or sodium carbonate, to the solution.

-

Slowly add a solution of Fmoc-OSu (typically 1.1-1.5 equivalents) in the same organic solvent.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Upon reaction completion, work up the mixture. This typically involves removing the organic solvent under reduced pressure, washing the aqueous layer with a non-polar solvent to remove excess Fmoc-OSu, acidifying the aqueous layer to precipitate the Fmoc-protected amino acid, and then filtering and drying the product.

Below is a workflow diagram illustrating the general steps for the synthesis of an Fmoc-protected amino acid.

References

- 1. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. | Sigma-Aldrich [sigmaaldrich.com]

- 2. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]

- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-(R)-2-(7-octenyl)Ala-OH

This technical guide provides an in-depth overview of the chemical and physical properties of Fmoc-(R)-2-(7-octenyl)Ala-OH, a key building block in modern peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Physicochemical Properties

This compound is a non-natural amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octenyl side chain. These features make it particularly useful for specialized applications in peptide synthesis.

| Property | Value | Reference |

| Molecular Weight | 421.53 g/mol | [1][2] |

| Molecular Formula | C₂₆H₃₁NO₄ | [1][3] |

| CAS Number | 945212-26-0 | |

| Appearance | Solid | [2] |

| Storage Temperature | -20°C | [2] |

| Primary Application | Fmoc solid-phase peptide synthesis | [2] |

Experimental Protocols

General Protocol for Fmoc-Protection of Amino Acids

The following is a generalized protocol for the synthesis of Fmoc-protected amino acids, which can be adapted for the specific synthesis of this compound. This procedure is based on established methods for Fmoc protection of the alpha-amino group of an amino acid.[4]

Materials:

-

L-alanine (or the corresponding unprotected amino acid)

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃)

-

Dioxane

-

Deionized water

-

Ethyl ether

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the unprotected amino acid in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate to the solution to create a basic environment.

-

Add Fmoc-OSu to the reaction mixture.

-

Stir the mixture at room temperature for approximately 18 hours.

-

Filter the mixture and extract the filtrate with ethyl ether to remove impurities.

-

Acidify the aqueous layer with concentrated HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the Fmoc-protected amino acid.

Applications in Drug Development and Research

This compound is a crucial reagent in the synthesis of "stapled" peptides. The octenyl side chain allows for intramolecular cross-linking with another olefin-containing amino acid residue within a peptide sequence via ring-closing metathesis. This "stapling" process stabilizes the alpha-helical structure of peptides, which can enhance their proteolytic stability and cell permeability.

One significant application is in the development of inhibitor peptides. This amino acid derivative has been utilized in the synthesis of peptides that can combinatorially inactivate the ErbB1, ErbB2, and ErbB3 receptor tyrosine kinases, which are implicated in various forms of cancer.[5][6]

Diagram: Workflow for Stapled Peptide Synthesis and Application

The following diagram illustrates the general workflow from the incorporation of this compound into a peptide to its potential therapeutic application.

Caption: Workflow of stapled peptide synthesis and its potential therapeutic application.

Diagram: Hypothetical ErbB Signaling Inhibition

This diagram illustrates the potential mechanism of action for a stapled peptide designed to inhibit the ErbB signaling pathway.

Caption: Inhibition of the ErbB signaling pathway by a stapled peptide.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fmoc-(S)-2-(7-octenyl)Ala-OH = 97 288617-75-4 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 5. Fmoc-(R)-2-(7-辛烯基)Ala-OH | this compound | CAS 945212-26-0 | 氨基酸衍生物 | 美国InvivoChem [invivochem.cn]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Octenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Fmoc-(S)-2-amino-7-octenoic acid, a non-proteinogenic amino acid crucial for the development of stapled peptides and other modified biological molecules. The synthesis involves a multi-step process, including the preparation of a key alkylating agent, asymmetric synthesis of the amino acid backbone, and subsequent protection with the fluorenylmethyloxycarbonyl (Fmoc) group.

Core Synthesis Strategy

The primary approach for the stereoselective synthesis of (S)-2-amino-7-octenoic acid involves the alkylation of a chiral nickel(II) complex of a glycine (B1666218) Schiff base. This method offers high enantioselectivity, yielding the desired (S)-enantiomer. The resulting amino acid is then protected with an Fmoc group to make it suitable for solid-phase peptide synthesis (SPPS).

Experimental Protocols

Part 1: Synthesis of 6-bromo-1-hexene (B1265582) (Alkylating Agent)

Reaction: Dehydrobromination of 1,6-dibromohexane (B150918).

Procedure:

-

To a solution of 1,6-dibromohexane (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add potassium tert-butoxide (t-BuOK) (1.15 equivalents) portion-wise under an inert atmosphere.

-

Reflux the reaction mixture for 16 hours.

-

After cooling to room temperature, quench the reaction with water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield 6-bromo-1-hexene.[1][2]

Part 2: Asymmetric Synthesis of (S)-2-Amino-7-octenoic Acid

Reaction: Asymmetric alkylation of a chiral Ni(II) complex of a glycine Schiff base. This method is a well-established procedure for the synthesis of α-amino acids.[3][4][5]

Procedure:

-

Formation of the Chiral Ni(II) Complex: Prepare the chiral nickel(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and glycine.

-

Alkylation: React the chiral Ni(II) complex with the previously synthesized 6-bromo-1-hexene in the presence of a base (e.g., solid NaOH or potassium tert-butoxide) in an appropriate solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds with high diastereoselectivity.[4]

-

Hydrolysis and Isolation: Decompose the resulting alkylated complex with aqueous HCl under mild conditions. This step liberates the (S)-2-amino-7-octenoic acid and allows for the recovery of the chiral auxiliary.

-

Purification: Purify the crude amino acid by appropriate methods, such as ion-exchange chromatography or recrystallization.

Part 3: Fmoc Protection of (S)-2-Amino-7-octenoic Acid

Reaction: N-acylation of the amino group with an Fmoc reagent.

Procedure using Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide):

-

Dissolve (S)-2-amino-7-octenoic acid (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO3).[6]

-

Add a solution of Fmoc-OSu (1.05 equivalents) in the same organic solvent to the amino acid solution with vigorous stirring at room temperature.

-

Allow the reaction to proceed for several hours or overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with dilute HCl.

-

Extract the precipitated Fmoc-(S)-2-amino-7-octenoic acid with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]

Quantitative Data Summary

| Step | Reaction | Reagents | Solvent | Typical Yield | Purity |

| 1 | Synthesis of 6-bromo-1-hexene | 1,6-dibromohexane, t-BuOK | THF | ~79%[1] | >97% |

| 2 | Asymmetric synthesis of (S)-2-amino-7-octenoic acid | Chiral Ni(II) complex, 6-bromo-1-hexene, Base | DMF | 70-90% (for similar alkylations)[4] | High enantiomeric excess (>95% ee) |

| 3 | Fmoc protection | (S)-2-amino-7-octenoic acid, Fmoc-OSu, NaHCO3 | Dioxane/Water | >90%[8] | >99% after recrystallization |

Experimental Workflows and Logical Relationships

The synthesis of Fmoc-protected octenylalanine follows a logical progression from simple starting materials to the final, protected amino acid. The key stages are the preparation of the necessary side chain, the stereoselective introduction of the amino group, and the final protection step.

The core of the synthesis relies on the highly diastereoselective alkylation of the chiral nickel(II) complex, which establishes the crucial stereocenter of the amino acid.

The final Fmoc protection is a standard procedure in peptide chemistry, ensuring the amino acid is ready for incorporation into peptide sequences using automated synthesizers.

References

- 1. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]

- 2. 6-Bromo-1-hexene | 2695-47-8 | Benchchem [benchchem.com]

- 3. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Stability of Fmoc-(R)-2-(7-octenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of Fmoc-(R)-2-(7-octenyl)Ala-OH, a critical building block in the synthesis of stapled peptides for therapeutic development. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment and peptide synthesis.

Introduction

This compound is an unnatural amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a terminal octenyl side chain. This unique structure makes it a key component in the formation of hydrocarbon-stapled peptides through ring-closing metathesis (RCM). Stapled peptides are a promising class of therapeutics designed to mimic the secondary structure of alpha-helical protein domains, enabling them to modulate protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules.

The stability and purity of this compound are paramount to ensure the successful synthesis of high-quality stapled peptides with reproducible biological activity. This guide provides the necessary technical details to handle and utilize this reagent effectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₆H₃₁NO₄ |

| Molecular Weight | 421.53 g/mol |

| Appearance | White to off-white solid |

| Chirality | (R)-enantiomer |

| Solubility | Soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the following table.

| Condition | Recommendation | Rationale |

| Temperature | Store at -20°C for short-term storage and -80°C for long-term storage. | Minimizes degradation and preserves the chemical integrity of the compound. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and hydrolysis. |

| Light | Store in the dark or in an amber vial. | The Fmoc group can be susceptible to photolytic cleavage. |

| Moisture | Keep in a tightly sealed container in a desiccated environment. | Prevents hydrolysis of the Fmoc group and the carboxylic acid. |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, light, and the presence of reactive chemical species. Understanding these degradation pathways is essential for predicting shelf-life and ensuring the quality of synthetic peptides.

Thermal Stability

As a solid, this compound is relatively stable at room temperature for short periods. However, for long-term storage, refrigeration at -20°C or freezing at -80°C is recommended to prevent slow degradation. In solution, particularly in polar aprotic solvents like DMF and NMP, the stability is reduced.

pH Stability

The Fmoc protecting group is notoriously labile under basic conditions. Deprotection occurs readily in the presence of primary and secondary amines, such as piperidine (B6355638), which is the standard reagent used for Fmoc removal in solid-phase peptide synthesis (SPPS). The compound is relatively stable under acidic conditions, a property that allows for the use of acid-labile side-chain protecting groups in orthogonal peptide synthesis strategies.

Photostability

The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light, which can lead to photolytic cleavage. Therefore, it is crucial to protect the compound from light exposure during storage and handling.

Oxidative Stability

The octenyl side chain, with its terminal double bond, is susceptible to oxidation. Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of various oxidation byproducts, which can interfere with the ring-closing metathesis reaction.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound and for its use in the synthesis of a stapled peptide.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

HPLC or UPLC system with a UV detector and/or a mass spectrometer (MS)

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in acetonitrile to the stock concentration for analysis.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC or UPLC-MS method.

Stability-Indicating UPLC-MS Method

Objective: To separate and quantify this compound from its potential degradation products.

| Parameter | Condition |

| Instrument | UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Detection | UV at 265 nm and 301 nm; MS in positive ion mode |

Protocol for Stapled Peptide Synthesis

This protocol describes the manual solid-phase synthesis of a model stapled peptide targeting the p53-MDM2 interaction, incorporating this compound.

Sequence: Ac-LTF(S5)EYWA(R8)LKK-NH₂ (S5 = Fmoc-(S)-2-(4-pentenyl)Ala-OH, R8 = this compound)

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(S)-2-(4-pentenyl)Ala-OH and this compound)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Grubbs' first-generation catalyst

-

1,2-Dichloroethane (DCE)

-

Acetic anhydride (B1165640)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Amino Acid Coupling: Couple the Fmoc-amino acids (4 eq.) using DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 1-2 hours. Monitor coupling completion with a Kaiser test.

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

-

Ring-Closing Metathesis (RCM):

-

Wash the resin extensively with DCM.

-

Add a solution of Grubbs' first-generation catalyst (10-15 mol%) in DCE to the resin.

-

Bubble argon through the suspension and react for 2-4 hours at room temperature.

-

Wash the resin with DCE and DMF.

-

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase HPLC.

Visualizations

The following diagrams illustrate key processes related to the use of this compound.

Solubility and Application of Fmoc-(R)-2-(7-octenyl)Ala-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is a specialized amino acid derivative crucial for the synthesis of hydrocarbon-stapled peptides. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the 7-octenyl side chain serves as a reactive handle for ring-closing metathesis. This process creates a covalent hydrocarbon bridge, or "staple," within a peptide, which can lock its conformation, typically an α-helix. Such stapled peptides often exhibit enhanced proteolytic resistance, increased cell permeability, and improved target affinity compared to their linear counterparts, making them valuable tools in drug discovery and chemical biology.

This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, a critical parameter for its effective use in peptide synthesis. It also outlines a general experimental protocol for solubility determination and illustrates the workflow of its application in SPPS and peptide stapling.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₁NO₄ | [1] |

| Molecular Weight | 421.53 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | -20°C | [2] |

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general solubility characteristics of Fmoc-protected amino acids and the nonpolar nature of its octenyl side chain, its solubility profile can be inferred. Fmoc-amino acids are generally soluble in polar aprotic solvents commonly used in peptide synthesis.[3][4]

The following table summarizes the expected solubility of this compound in several key organic solvents. These are qualitative estimations based on typical behavior of similar compounds. Researchers should empirically determine solubility for their specific applications and concentrations.

| Solvent | Abbreviation | Expected Solubility | Rationale / Notes |

| N,N-Dimethylformamide | DMF | Highly Soluble | Standard solvent for SPPS; most Fmoc-amino acids are readily soluble.[5] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | A common alternative to DMF with high solvating power for peptide reagents.[5] |

| Dimethyl sulfoxide | DMSO | Soluble | A strong polar aprotic solvent. One supplier suggests it may dissolve the compound.[6] |

| Dichloromethane | DCM | Soluble | Often used in SPPS, though some Fmoc-amino acids with bulky side chains may require co-solvents like DMF for complete dissolution.[7] |

| Tetrahydrofuran | THF | Moderately Soluble | A less polar solvent where solubility might be lower compared to DMF or NMP. |

| Acetonitrile | ACN | Slightly Soluble | Generally, Fmoc-amino acids have lower solubility in acetonitrile. |

| Water | H₂O | Sparingly Soluble | The large hydrophobic Fmoc group and octenyl chain render the molecule poorly soluble in water.[4][8] |

| Ethanol | EtOH | Slightly to Moderately Soluble | May have some solubility due to the carboxylic acid group, but limited by the large hydrophobic moieties. |

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

-

This compound

-

Organic solvent of interest (e.g., DMF, NMP, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a series of vials at a constant temperature (e.g., 25°C).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a thermostatic shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (compatible with both the solute and the analytical method) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC method. The Fmoc group has a strong UV absorbance, typically monitored at 254 nm or 301 nm.

-

Determine the concentration of the solute in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Applications in Peptide Synthesis and Signaling

This compound is a key building block for creating stapled peptides, which are used to stabilize α-helical structures critical for mediating protein-protein interactions (PPIs). While the amino acid itself is not directly involved in signaling, the peptides synthesized from it can be potent modulators of cellular pathways. For example, it can be used to synthesize inhibitory peptides that target the ErbB family of receptor tyrosine kinases (ErbB1, ErbB2, ErbB3), which are pivotal in cell proliferation and survival signaling.[6]

Visualizations

Experimental and Synthetic Workflows

Caption: Experimental workflow for solubility determination and application in SPPS.

Caption: Conceptual diagram of peptide stapling using this compound.

Caption: Inhibition of ErbB signaling by a stapled peptide.

References

- 1. peptide.com [peptide.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fmoc-(R)-2-(7-辛烯基)Ala-OH | this compound | CAS 945212-26-0 | 氨基酸衍生物 | 美国InvivoChem [invivochem.cn]

- 7. academic.oup.com [academic.oup.com]

- 8. openaccesspub.org [openaccesspub.org]

Fmoc-(R)-2-(7-octenyl)Ala-OH: A Technical Guide to Safety, Handling, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-(R)-2-(7-octenyl)Ala-OH, a key building block in the synthesis of stapled peptides, particularly those designed to modulate the ErbB family of receptor tyrosine kinases. This document outlines the compound's safety and handling procedures, physicochemical properties, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent analysis.

Compound Identification and Properties

This compound is an amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an octenyl side chain. This structure is specifically designed for its application in peptide chemistry, enabling the formation of hydrocarbon staples through ring-closing metathesis (RCM).

| Property | Value | Reference |

| Chemical Name | (R)-N-Fmoc-α-(7-Octenyl)alanine | --INVALID-LINK-- |

| Synonyms | Fmoc-(R)-2-(7-octenyl)alanine, Fmoc-(R)-2-amino-2-methyl-dec-9-enoic acid | --INVALID-LINK-- |

| CAS Number | 945212-26-0 | --INVALID-LINK-- |

| Molecular Formula | C₂₆H₃₁NO₄ | --INVALID-LINK-- |

| Molecular Weight | 421.53 g/mol | --INVALID-LINK-- |

| Form | Solid | --INVALID-LINK-- |

| Storage Temperature | -20°C | --INVALID-LINK-- |

Safety and Handling

Appropriate safety measures are crucial when handling this compound. The following information is derived from available safety data sheets.[1][2]

| Hazard Information | Description |

| Pictograms | GHS09 (Hazardous to the aquatic environment) |

| Signal Word | Warning |

| Hazard Statements | H400: Very toxic to aquatic life. |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |

| Storage Class | 11: Combustible Solids |

| WGK (Water Hazard Class) | WGK 3: highly hazardous for water |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Handle with chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.

-

Body Protection: Wear impervious clothing, such as a lab coat.

-

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

Application in Stapled Peptide Synthesis

This compound is a specialized amino acid used to create "stapled peptides." This technique involves introducing two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. This hydrocarbon staple stabilizes the peptide's α-helical secondary structure, leading to enhanced proteolytic resistance, increased cell permeability, and improved target affinity.

A primary application of peptides synthesized with this amino acid is the inhibition of the ErbB (also known as HER) family of receptor tyrosine kinases (ErbB1/EGFR, ErbB2/HER2, ErbB3/HER3).[3] By stabilizing the helical structure of peptides that mimic the receptor's dimerization domain, these stapled peptides can act as antagonists, preventing the receptor dimerization that is essential for downstream signaling.[4][5]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of hydrocarbon-stapled peptides and provide a general framework. Optimization may be required for specific peptide sequences.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the automated synthesis of a linear peptide containing this compound using a microwave-assisted peptide synthesizer.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including this compound)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

-

Coupling Solution: 0.5 M N,N'-Diisopropylcarbodiimide (DIC) and 0.5 M Oxyma Pure in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with the deprotection solution.

-

Amino Acid Coupling: Couple the desired Fmoc-amino acid to the deprotected resin using the coupling solution. For standard amino acids, a single coupling step is typically sufficient. For the sterically hindered this compound, a double coupling is recommended to ensure complete reaction.

-

Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF.

-

Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

On-Resin Ring-Closing Metathesis (RCM)

Materials:

-

Grubbs' Catalyst (1st or 2nd Generation)

-

1,2-dichloroethane (DCE), anhydrous and degassed

Procedure:

-

Resin Preparation: Wash the peptide-bound resin with DCM and then with DCE.

-

Catalyst Solution: Prepare a 10 mM solution of Grubbs' catalyst in degassed DCE.

-

Metathesis Reaction: Add the catalyst solution to the resin and shake the mixture at room temperature for 2-4 hours. To ensure complete cyclization, the reaction can be repeated with a fresh batch of catalyst.

-

Washing: After the reaction, wash the resin thoroughly with DCE and then DCM to remove the catalyst and byproducts.

Peptide Cleavage and Deprotection

Procedure:

-

Resin Treatment: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification and Analysis

Purification by HPLC:

-

Column: C18 reverse-phase column.

-

Solvents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a typical starting point. The gradient should be optimized for the specific peptide.

-

Detection: Monitor the elution at 220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak and analyze for purity and identity.

Analysis by Mass Spectrometry:

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

Purpose: To confirm the molecular weight of the synthesized stapled peptide.

Visualizing Workflows and Pathways

Stapled Peptide Synthesis Workflow

Caption: Workflow for the synthesis of a stapled peptide using this compound.

ErbB Signaling Pathway Activation

Caption: Simplified overview of the ErbB receptor signaling pathway activation.

Inhibition of ErbB Signaling by a Stapled Peptide

Caption: Mechanism of ErbB signaling inhibition by a stapled peptide antagonist.

References

- 1. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 2. raybiotech.com [raybiotech.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Peptide Antagonist of the ErbB1 Receptor Inhibits Receptor Activation, Tumor Cell Growth and Migration In Vitro and Xenograft Tumor Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transmembrane Peptides as Inhibitors of ErbB Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(R)-2-(7-octenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the unnatural amino acid Fmoc-(R)-2-(7-octenyl)Ala-OH. This amino acid is a key component in the synthesis of stapled peptides, where the octenyl side chain can be used for ring-closing metathesis to create a covalent bridge, thereby constraining the peptide's conformation.

Introduction

This compound is an α-methylated amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The presence of the α-methyl group introduces steric hindrance, which can make peptide bond formation challenging compared to standard proteinogenic amino acids.[1] Therefore, optimized coupling protocols are necessary to ensure high synthesis yields and purity. The octenyl side chain is generally stable under standard SPPS conditions, including repeated cycles of Fmoc deprotection and final cleavage from the resin.

Materials and Reagents

Resins

-

Rink Amide Resin: For C-terminal amide peptides.

-

Wang Resin: For C-terminal carboxylic acid peptides.[2]

-

2-Chlorotrityl Chloride Resin: Recommended to minimize diketopiperazine formation, especially at the dipeptide stage.[3]

Amino Acids and Reagents

-

This compound

-

Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Boc, tBu, Trt).[4]

-

Solvents:

-

N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Dichloromethane (DCM)

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[5]

-

DIC (N,N'-Diisopropylcarbodiimide)

-

-

Additives:

-

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

-

HOBt (Hydroxybenzotriazole)

-

-

Bases:

-

N,N-Diisopropylethylamine (DIPEA)

-

N-Methylmorpholine (NMM)[6]

-

-

Deprotection Solution: 20% piperidine in DMF (v/v)

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA) (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

-

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

First Amino Acid Loading (for Wang and 2-Chlorotrityl Chloride Resins)

A detailed protocol for loading the first amino acid onto the resin can be found in standard SPPS literature.

Peptide Chain Elongation

The following steps describe a single cycle of amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat steps 1-3.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Due to the steric hindrance of this compound, a more potent coupling strategy is recommended.

Recommended Method: HATU/DIPEA Activation

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Pre-activate the mixture by stirring for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[3]

-

After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

Monitoring the Coupling Reaction A qualitative ninhydrin (B49086) (Kaiser) test can be performed to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates a complete reaction.

Final Fmoc Deprotection

After the last amino acid has been coupled, perform a final Fmoc deprotection as described in section 3.1.

Cleavage and Side-Chain Deprotection

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (Reagent K is a good general-purpose cocktail).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of incorporating the sterically hindered this compound. The following table summarizes typical coupling efficiencies for different reagents.

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Reaction Time (h) | Typical Coupling Efficiency |

| DIC/HOBt | 3:3:6 | 4-6 | Moderate |

| HBTU/DIPEA | 3:2.9:6 | 2-4 | Good |

| HATU/DIPEA | 3:2.9:6 | 2-4 | Excellent |

| COMU/DIPEA | 3:2.9:6 | 1-3 | Excellent |

Note: These are representative values and may vary depending on the specific peptide sequence and reaction conditions.

Visualization of the SPPS Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing this compound.

References

Application Notes and Protocols: Incorporation of Fmoc-(R)-2-(7-octenyl)Ala-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-2-(7-octenyl)Ala-OH is an unnatural amino acid crucial for the synthesis of hydrocarbon-stapled peptides.[1] These peptides are synthetically constrained to enhance their alpha-helical conformation, a common motif in protein-protein interactions.[2] The incorporation of this compound and a complementary olefin-bearing amino acid allows for the formation of a covalent hydrocarbon bridge, or "staple," via ring-closing metathesis (RCM).[3][4] This modification can significantly improve a peptide's biological characteristics, including increased proteolytic stability, enhanced cell permeability, and greater target affinity, making it a valuable tool in drug discovery and chemical biology.[5][6][7][8]

The 7-octenyl side chain of this compound, when paired with another olefin-containing amino acid such as (S)-2-(4'-pentenyl)alanine at an appropriate position (e.g., i, i+7), can form a stable macrocycle upon treatment with a ruthenium-based catalyst like Grubbs catalyst.[1][3] This protocol details the solid-phase peptide synthesis (SPPS) method for incorporating this compound into a peptide sequence and the subsequent on-resin cyclization via RCM.

Data Summary

The following table summarizes typical quantitative data associated with the synthesis of stapled peptides using this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

| Parameter | Typical Value/Range | Notes |

| Amino Acid Coupling Efficiency | >99% | Per step, as monitored by a qualitative ninhydrin (B49086) test (Kaiser test). Difficult couplings may require double coupling.[8] |

| Ring-Closing Metathesis (RCM) Conversion | >95% | Monitored by HPLC-MS analysis of a cleaved test sample. Reaction time and catalyst loading can be optimized.[2][9] |

| Final Peptide Purity (after HPLC purification) | >95% | Dependent on the efficiency of both the SPPS and RCM steps. |

| Overall Yield | 10-30% | Highly sequence-dependent and influenced by the number of purification steps. |

| Increase in Proteolytic Stability | Up to 40-fold | Compared to the linear, unstapled counterpart.[9] |

| Helicity | Significant increase | As determined by circular dichroism (CD) spectroscopy, confirming the stabilizing effect of the hydrocarbon staple.[4] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-SPPS procedure. Automated synthesizers can also be used with minor modifications to the standard protocols.[3]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Perform a Kaiser test to confirm the presence of a free amine.[8]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours. For hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.[3]

-

Drain the coupling solution and wash the resin with DMF (3 times).

-

Perform a Kaiser test to confirm complete coupling (absence of free amines).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.

-

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

Materials:

-

Peptidyl-resin from Protocol 1

-

1,2-Dichloroethane (DCE) or N-Methyl-2-pyrrolidone (NMP)

-

Grubbs' Catalyst (1st or 2nd generation)

-

Nitrogen or Argon source

Procedure:

-

Resin Preparation: Wash the peptidyl-resin with DCM and then with the reaction solvent (DCE or NMP).

-

Metathesis Reaction:

-

Dissolve Grubbs' catalyst (0.1-0.2 equivalents relative to the resin loading) in the reaction solvent.

-

Add the catalyst solution to the resin.

-

Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 2-4 hours at room temperature. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Drain the catalyst solution and wash the resin thoroughly with the reaction solvent and then with DMF.

-

-

Peptide Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude stapled peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/ACN containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizations

Caption: Workflow for stapled peptide synthesis.

Caption: p53-MDM2 pathway inhibition.

References

- 1. Hydrocarbon Stapled & Constrained Peptides | AnaSpec [anaspec.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jpt.com [jpt.com]

- 6. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Cyclization using Grubbs' Catalyst with Octenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclic peptides incorporating the unnatural amino acid octenylalanine via ring-closing metathesis (RCM) catalyzed by Grubbs' catalyst. This technique offers a robust method for creating structurally constrained peptides with potentially enhanced biological activity, stability, and cell permeability.

Introduction

Cyclic peptides are a promising class of therapeutic agents due to their increased conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets compared to their linear counterparts.[1][2] Ring-closing metathesis (RCM) has emerged as a powerful tool for peptide macrocyclization, creating a stable carbon-carbon double bond as the cyclic linkage.[3] The use of Grubbs' catalysts, which are tolerant to a wide range of functional groups, has made this strategy particularly amenable to complex peptide substrates.[4]

Octenylalanine, an unnatural amino acid with an eight-carbon alkenyl side chain, provides a longer linker for macrocyclization compared to more commonly used residues like allylglycine. This extended linker can be advantageous for spanning larger distances within a peptide sequence to enforce specific secondary structures, such as α-helices, in so-called "stapled peptides".[5] These stapled peptides have shown promise in modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules.[5][6]

Key Concepts and Considerations

-

Choice of Grubbs' Catalyst: Several generations of Grubbs' catalysts are commercially available. First-generation catalysts (e.g., Grubbs' I) are often sufficient for simple RCM.[3] Second and third-generation catalysts (e.g., Grubbs' II, Hoveyda-Grubbs II) exhibit higher activity and stability, which can be beneficial for more challenging cyclizations or when lower catalyst loading is desired.[4]

-

Solid-Phase vs. Solution-Phase RCM: On-resin cyclization is often preferred as it simplifies purification by allowing for the removal of the catalyst and byproducts by simple washing.[3] The pseudo-dilution effect on the solid support also favors intramolecular cyclization over intermolecular oligomerization.[3]

-

Reaction Conditions: The efficiency of RCM can be influenced by solvent, temperature, and reaction time. Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents.[3][7] Microwave irradiation can significantly accelerate the reaction.[4]

-

Stereoselectivity: The RCM reaction can produce both E and Z isomers of the cyclic peptide. The ratio of these isomers can be influenced by the catalyst, the peptide sequence, and the length of the alkenyl side chains.[8]

-

Post-Cyclization Modification: The resulting double bond in the cyclic peptide can be left as is or can be reduced to a saturated hydrocarbon linker, which can increase the flexibility of the macrocycle.[7]

Experimental Protocols

The following protocols outline the general steps for the synthesis of a linear peptide containing two octenylalanine residues and its subsequent on-resin cyclization using Grubbs' catalyst.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-L-octenylalanine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM, NMP (N-methyl-2-pyrrolidone)

-

Washing solvents: DMF, DCM, Methanol (B129727)

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5 minutes. b. Add DIPEA (6 equivalents) to the activated amino acid solution. c. Add the activated amino acid solution to the resin and shake for 2 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and DMF.

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence, incorporating Fmoc-L-octenylalanine at the desired positions.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

-

Resin Washing and Drying: Wash the peptidyl-resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the on-resin cyclization of the linear peptide containing two octenylalanine residues.

Materials:

-

Dried peptidyl-resin from Protocol 1

-

Grubbs' Catalyst (e.g., Grubbs' First Generation)

-

Anhydrous, degassed 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the dried peptidyl-resin in anhydrous, degassed DCE or DCM for 30 minutes under an inert atmosphere.

-

Catalyst Addition: In a separate flask, dissolve Grubbs' catalyst (e.g., 1st Generation, 15-30 mol% relative to the peptide loading) in a minimal amount of anhydrous, degassed DCE or DCM.[9]

-

Reaction: Add the catalyst solution to the swollen resin suspension. Shake the reaction mixture at room temperature for 2-4 hours or until the reaction is complete. Alternatively, microwave irradiation can be used to shorten the reaction time.[4]

-

Reaction Monitoring: To monitor the progress of the cyclization, a small amount of resin can be withdrawn, the peptide cleaved, and analyzed by HPLC-MS. The cyclic product will have a lower molecular weight than the linear precursor due to the loss of ethylene.

-

Catalyst Removal: After the reaction is complete, filter the resin and wash it extensively with DCE or DCM to remove the ruthenium catalyst and byproducts. Further washes with DMF and methanol are also recommended.

-

Peptide Cleavage and Deprotection: a. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. b. Precipitate the crude cyclic peptide in cold diethyl ether. c. Centrifuge to collect the peptide pellet, wash with cold ether, and dry.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Data Presentation

The efficiency of the RCM reaction can be influenced by various parameters. The following table summarizes representative data for the on-resin cyclization of a model peptide containing two olefinic amino acids with long side chains, analogous to octenylalanine.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | E/Z Ratio |

| Grubbs' I | 20 | DCE | 25 | 4 | >95 | 3:1 |

| Grubbs' II | 10 | DCM | 25 | 2 | >98 | 4:1 |

| Hoveyda-Grubbs II | 10 | DCM | 40 | 1 | >98 | >10:1 |

Note: This data is representative and based on typical outcomes for long-chain olefinic amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Visualization of Experimental Workflow and a Representative Signaling Pathway

Experimental Workflow

The overall process from linear peptide synthesis to the purified cyclic peptide is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of cyclic peptides containing octenylalanine.

Representative Signaling Pathway: Inhibition of the p53-MDM2 Interaction

Hydrocarbon-stapled peptides, which are structurally analogous to cyclic peptides formed from octenylalanine, have been successfully developed to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2.[9] This interaction is a key target in cancer therapy, as its disruption can lead to the reactivation of p53 and subsequent apoptosis of cancer cells.

The following diagram illustrates the mechanism of action of a stapled peptide inhibitor of the p53-MDM2 interaction.

Caption: Inhibition of the p53-MDM2 interaction by a cyclic peptide.

Conclusion

The use of Grubbs' catalyst for the ring-closing metathesis of peptides containing octenylalanine is a powerful strategy for the synthesis of conformationally constrained macrocycles. These cyclic peptides have the potential to modulate challenging biological targets, such as protein-protein interactions, and hold promise for the development of novel therapeutics. The protocols and information provided here serve as a guide for researchers to explore this exciting area of chemical biology and drug discovery.

References

- 1. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]

- 6. Disruption of Intracellular Signaling Pathways by All-Hydrocarbon Stapled Peptides [openscholar.uga.edu]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]

Application Notes and Protocols for Microwave-Assisted Synthesis of Stapled Peptides using Fmoc-(R)-2-(7-octenyl)Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide stapling is a powerful strategy in drug discovery to constrain a peptide's conformation, typically into an α-helical structure. This conformational restriction can lead to enhanced proteolytic resistance, increased cell permeability, and improved binding affinity to the target protein.[1][2] The use of microwave irradiation in solid-phase peptide synthesis (SPPS) and the subsequent ring-closing metathesis (RCM) has revolutionized this process, significantly reducing reaction times while often improving the purity of the final product.[3][4]

These application notes provide a detailed protocol for the microwave-assisted synthesis of stapled peptides incorporating the unnatural amino acid Fmoc-(R)-2-(7-octenyl)Ala-OH. This amino acid, with its C8 alkenyl side chain, is typically paired with another olefin-bearing amino acid, such as Fmoc-(S)-2-(4-pentenyl)Ala-OH (S5), to form a staple across two helical turns (an i, i+7 linkage).[5] The protocols outlined below leverage automated microwave peptide synthesizers for both the peptide chain elongation and the on-resin cyclization, followed by standard purification procedures.

Key Advantages of Microwave-Assisted Synthesis

Microwave energy provides rapid and uniform heating of the reaction mixture, which accelerates both the coupling of amino acid monomers and the removal of the Fmoc protecting group.[3][4] This leads to several advantages over conventional room temperature synthesis:

-

Drastically Reduced Synthesis Time: Complex peptides can be synthesized in hours instead of days.[6]

-

Improved Purity: Enhanced reaction efficiency can lead to higher purity of the crude peptide.[4]

-

Higher Yields: Shorter reaction times and improved efficiency can contribute to better overall yields.

-

Facilitates Difficult Couplings: Microwave energy can help drive difficult coupling reactions to completion, especially for sterically hindered amino acids like the α,α-disubstituted this compound.[7]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Stapled Peptide Synthesis

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Reference(s) |

| Total Synthesis Time | 33-35 hours (plus 3-6 hours for stapling) | < 4 hours (including stapling) | [6] |

| Crude Purity | Typically lower | ~80% or higher | [6] |

| Coupling Time per Amino Acid | ~2 hours | < 4 minutes | [4] |

| Fmoc Deprotection Time | > 15 minutes | ~3 minutes | [3][7] |

| Waste Generation | ~100 mL per amino acid | < 5 mL per amino acid | [4] |

Table 2: Typical Reagents and Solvents

| Reagent/Solvent | Purpose | Typical Concentration/Amount |

| Rink Amide Resin | Solid support for peptide synthesis | 0.19 - 0.25 mmol/g substitution |

| Fmoc-protected Amino Acids | Building blocks for peptide chain | 5-fold excess |

| This compound | Stapling amino acid | 3-fold excess |

| DIC (N,N'-Diisopropylcarbodiimide) | Activating agent for coupling | 0.5 M |

| Oxyma Pure | Coupling additive to reduce racemization | 0.5 M |

| Piperidine (B6355638) in DMF | Fmoc deprotection | 20% |

| DMF (N,N-Dimethylformamide) | Main solvent for SPPS | - |

| Grubbs' Catalyst (1st Gen) | Catalyst for Ring-Closing Metathesis | 10 mM solution in DCE |

| DCE (1,2-Dichloroethane) | Solvent for RCM | - |

| TFA Cleavage Cocktail | Cleavage from resin and deprotection | 92.5% TFA, 2.5% H₂O, 2.5% TIS, DODT |

| Diethyl Ether (Et₂O) | Peptide precipitation | - |

Experimental Protocols

Workflow for Microwave-Assisted Stapled Peptide Synthesis

Caption: Overall workflow for the synthesis of stapled peptides.

Protocol 1: Automated Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the use of an automated microwave peptide synthesizer (e.g., CEM Liberty Blue™ or Biotage® Initiator+ Alstra™).

-

Resin Preparation:

-

Place Rink Amide resin (e.g., 0.05 mmol scale) in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine and 0.1 M Oxyma Pure in DMF.

-

Apply microwave energy (e.g., up to 75°C for 3 minutes).

-

Wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

For standard Fmoc-amino acids, use a 5-fold excess of a 0.2 M solution with 0.5 M DIC and 0.5 M Oxyma Pure in DMF.

-

For the sterically hindered This compound , it is recommended to use a 3-fold excess and potentially a double coupling step or extended coupling time to ensure complete incorporation.[8]

-

Apply microwave energy (e.g., up to 90°C for 5 minutes).

-

Wash the resin with DMF.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

-

N-terminal Capping (Optional):

-

If the N-terminus is to be acetylated, treat the resin with a solution of 10% acetic anhydride (B1165640) in DMF after the final Fmoc deprotection.

-

Protocol 2: Microwave-Assisted On-Resin Ring-Closing Metathesis (RCM)

-

Resin Preparation for RCM:

-

After completion of the linear peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) to remove all traces of DMF, which can poison the Grubbs' catalyst.[9]

-

Perform a final wash with 1,2-dichloroethane (B1671644) (DCE).

-

-

RCM Reaction:

-

Prepare a fresh 10 mM solution of Grubbs' Catalyst (1st Generation) in DCE.

-

Add the catalyst solution to the resin (e.g., 20 mol percent relative to the resin loading).[10]

-

Place the reaction vessel in the microwave synthesizer and heat to 40-60°C for 30-60 minutes. It is crucial to perform this step under an inert atmosphere (e.g., nitrogen) for optimal results, as the catalyst can be sensitive to oxygen.

-

Note: Some protocols suggest that a single 60-minute reaction at an elevated temperature can be highly efficient even without a stringent inert atmosphere.

-

-

Post-RCM Washing:

-

After the reaction, wash the resin with DCE, followed by DCM, and then DMF.

-

Protocol 3: Cleavage, Deprotection, and Purification

-

Final Washing and Drying:

-

Wash the resin-bound stapled peptide with DCM and dry the resin under a stream of nitrogen.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% 3,6-dioxa-1,8-octanedithiol (B88884) (DODT)) for 2-3 hours at room temperature.[6]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash as needed.

-

-

Lyophilization:

-

Dry the crude peptide pellet, dissolve it in a suitable solvent mixture (e.g., water/acetonitrile), and lyophilize to obtain a fluffy powder.

-

-

Purification:

-

Purify the crude stapled peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a gradient of acetonitrile (B52724) in water with 0.1% TFA as a mobile phase.

-

Monitor the elution profile by UV absorbance (e.g., at 220 nm and 280 nm).

-

Collect fractions containing the desired product, confirm the mass by mass spectrometry, and lyophilize the pure fractions.

-

Logical Relationship Diagram

Caption: Microwave energy enhances SPPS and RCM for efficient synthesis.

Troubleshooting and Considerations

-

DMF Poisoning of Grubbs' Catalyst: Residual DMF from the SPPS steps can coordinate with the ruthenium center of the catalyst, reducing its activity.[9] Thoroughly washing the resin with DCM and then DCE before adding the catalyst solution is critical. If automated addition of the catalyst is used, ensure the system lines are free of DMF.[9]

-

Incomplete RCM: If the stapling reaction is incomplete, consider a second addition of fresh catalyst and another round of microwave irradiation. Increasing the catalyst loading or reaction time may also be beneficial.

-

Difficult Couplings: For the α,α-disubstituted stapling amino acids, standard coupling conditions may be insufficient. Using extended microwave times, higher temperatures, or double coupling protocols can improve incorporation efficiency.[8]

-

Purification: Stapled peptides are often more hydrophobic than their linear counterparts. This may require adjusting the HPLC gradient to include a higher percentage of organic solvent for elution.

By following these detailed protocols and considering the key operational parameters, researchers can effectively leverage microwave-assisted synthesis to rapidly and efficiently produce high-quality stapled peptides incorporating this compound for a wide range of applications in chemical biology and drug discovery.

References

- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. merel.si [merel.si]

- 7. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. biotage.com [biotage.com]

- 10. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of Fmoc-Octenylalanine Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids, such as octenylalanine, into peptides is a powerful strategy for developing novel therapeutics with enhanced properties. The octenyl side chain provides a handle for various chemical modifications, including olefin metathesis for cyclization or the introduction of other functionalities. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a commonly used protecting group for the α-amino group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and not induce side reactions. This document provides detailed application notes and protocols for the deprotection of the Fmoc group from peptides containing octenylalanine.